molecular formula C5H6O4 B127481 Itaconic acid CAS No. 97-65-4

Itaconic acid

Cat. No. B127481
CAS RN: 97-65-4
M. Wt: 130.1 g/mol
InChI Key: LVHBHZANLOWSRM-UHFFFAOYSA-N
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Description

Itaconic Acid Description

Itaconic acid (ITA), also known as methylenesuccinic acid, is a bio-based monounsaturated organic acid with the molecular formula C5H6O4. It is not traditionally classified as a mammalian metabolite, but recent studies have identified ITA as a metabolite induced during macrophage activation, suggesting a role in the immune response . Itaconic acid is also recognized for its industrial significance as a precursor for polymer synthesis and has been used in various industrial processes for decades . It is derived from biomass and is considered a promising platform chemical due to its extensive applications in the production of specialty polymers .

Synthesis Analysis

The biotechnological production of itaconic acid is primarily achieved through the fermentation of carbohydrates by fungi such as Aspergillus terreus and Ustilago maydis, as well as metabolically engineered bacteria like Escherichia coli and Corynebacterium glutamicum . In mammalian cells, ITA is synthesized from the citric acid cycle intermediate cis-aconitic acid, with the immune-responsive gene 1 protein (IRG1) playing a critical role in its production . The synthesis of itaconic acid and its derivatives involves various biosynthetic pathways, including the conversion of acyl-CoA and oxaloacetic acid into alkylitaconic acids and α-methylene-γ-butyrolactones .

Molecular Structure Analysis

Itaconic acid possesses a vinylidene group that contributes to its distinctive bioactivities and chemical reactivity. The molecular structure of itaconic acid derivatives can be categorized into two groups: alkylitaconic acids and α-methylene-γ-butyrolactones. These structures are responsible for the versatile functions of itaconic acid derivatives, including antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating activities .

Chemical Reactions Analysis

Itaconic acid and its derivatives are known for their ability to undergo various chemical reactions due to the presence of functional groups with covalent double bonds. These reactions include crosslinking, which supports the synthesis of a wide range of innovative polymers with applications in hydrogels, drug delivery, coatings, and elastomers . Itaconic acid can also be incorporated into polymers through polycondensation and ring-opening-metathesis polymerization (ROMP), leading to the production of renewable unsaturated polyesters and polynorbornenes .

Physical and Chemical Properties Analysis

Itaconic acid is a white, crystalline substance with flexible structural properties. It is an alternative to petrochemicals like acrylic and methacrylic acids due to its functional groups that allow for easy incorporation into polymers . The physical and chemical properties of itaconic acid, such as its unsaturated dicarboxylic nature, make it suitable for various applications in the agro-based, plastics, textile, paint, and pharmaceutical sectors . However, itaconic acid can impair mitochondrial function by inhibiting complexes II and IV of the respiratory chain and inducing the permeability transition pore opening in mitochondria, which highlights its biological activity and potential impact on cellular metabolism .

Scientific Research Applications

  • Biotechnological Production and Industrial Uses Itaconic acid (IA) is notable for its role in the production of polymers, synthetic fibers, resins, adhesives, thickeners, and binders. The primary method of producing itaconic acid is through the fermentation of carbohydrates by fungi. There's ongoing research to improve productivity and reduce costs through biotechnology approaches like immobilization techniques, genetic engineering, and the use of alternative substrates. These advancements could widen the market and applications for itaconic acid (Willke & Vorlop, 2001).

  • Biochemistry and Microbial Production Itaconic acid's potential as a biochemical building block is significant, especially for the production of resins, plastics, paints, and synthetic fibers. Some species of Aspergillus, like A. itaconicus and A. terreus, can synthesize and secrete itaconic acid. The process, however, faces challenges like low titers and high production costs compared to other acids like citric acid. Recent advancements in the understanding of the molecular processes and genetic engineering have made it possible to produce itaconic acid in different host organisms, opening new avenues for its biotechnological production (Steiger et al., 2013).

  • Downstream Processing in Manufacturing The separation and purification of itaconic acid from fermentation broth are crucial in its manufacturing process. Different methods like crystallization, extraction, electrodialysis, diafiltration, pertraction, and adsorption are being studied for their efficiency and economic viability. Optimizing these downstream processes is vital for making biorefineries sustainable and economically viable. The development in these areas can significantly influence the overall cost and efficiency of itaconic acid production (Magalhães et al., 2016).

  • Metabolic Engineering for High Yield Production Research has been conducted to enhance the yield of itaconic acid production using Escherichia coli as a host. This approach overcomes limitations associated with Aspergillus terreus, like slow growth and oxygen sensitivity. Strategies like the use of plasmids carrying genes for itaconic acid production and model-based intervention have led to significant improvements in yield and productivity, indicating potential for realistic applications (Harder, Bettenbrock, & Klamt, 2016).

  • Applications in Polymer Chemistry Itaconic acid serves as a versatile building block for creating renewable polyesters and related co-polymers. Its trifunctional structure allows for the synthesis of unique polymers with various applications, such as UV-curing resins for coatings, inks, adhesives, and thermally curing compositions. This area of research explores the properties of these materials and identifies potential for further research (Robert & Friebel, 2016).

  • Role in Mammalian Metabolism Interestingly, itaconic acid is also a metabolite in mammalian cells, particularly induced during macrophage activation. It plays a role in the immune response, synthesized from cis-aconitic acid. This discovery highlights a previously unidentified biosynthetic pathway related to TCA cycle metabolism in mammalian cells (Strelko et al., 2011).

  • Renewable Resource-Based Resins and Polyesters Itaconic acid is being explored for the synthesis of renewable resource-based resins and polyesters. Its unique trifunctional structure leads to novel polymeric materials, offering an environmentally friendly alternative to petrochemical sources. This research area is critical for the sustainable development of the chemical industry (Kumar et al., 2017).

  • Renewable Thermosets and Thermoplastics The development of renewable thermosets and thermoplastics almost entirely derived from itaconic acid is an emerging field. This research focuses on using itaconic acid as a key substrate for high-value polymers, which are degradable or recyclable, thereby contributing to a sustainable chemical industry (Trotta et al., 2019).

Safety And Hazards

Itaconic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, use personal protective equipment as required, and ensure adequate ventilation .

Future Directions

Itaconic acid is a valuable platform chemical integrated into the first 12 building block compounds . Given its trifunctional structure, IA allows the synthesis of various novel biopolymers, such as drug carriers, intelligent food packaging, antimicrobial biopolymers, hydrogels in water treatment and analysis, and superabsorbent polymers binding agents . In addition, IA shows antimicrobial, anti-inflammatory, and antitumor activity . This manuscript aims to address the production of IA from renewable sources to create a sustainable circular economy in the future .

properties

IUPAC Name

2-methylidenebutanedioic acid
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
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InChI Key

LVHBHZANLOWSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O4
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Related CAS

25119-64-6, Array
Record name Itaconic acid polymer
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Record name Methylenesuccinic acid
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DSSTOX Substance ID

DTXSID2026608
Record name Methylenebutanedioic acid
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Molecular Weight

130.10 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid
Record name Butanedioic acid, 2-methylene-
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Record name Methylenesuccinic acid
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Record name Itaconic acid
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Boiling Point

268 °C, SUBLIMES
Record name METHYLENESUCCINIC ACID
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Solubility

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C
Record name METHYLENESUCCINIC ACID
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Record name Itaconic acid
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Density

1.632
Record name METHYLENESUCCINIC ACID
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Product Name

Itaconic acid

Color/Form

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS

CAS RN

97-65-4, 25119-64-6
Record name Itaconic acid
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Record name Methylenesuccinic acid
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Record name Butanedioic acid, methylene-, homopolymer
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Record name Itaconic acid
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Record name ITACONIC ACID
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Record name METHYLENESUCCINIC ACID
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Melting Point

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C
Record name METHYLENESUCCINIC ACID
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Record name Itaconic acid
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Synthesis routes and methods I

Procedure details

95 mol % of acrylonitrile, 3 mol % of methacrylic acid and 2 mol % of itaconic acid were polymerized by solution polymerization using dimethylsulfoxide as a solvent, and then ammonia was added thereto in an amount equivalent to that of the itaconic acid to neutralize the reaction product to prepare a polyacrylontrile-based copolymer in the form of an ammonium salt, thereby obtaining a spinning solution including 22 wt % of the polyacrylontrile-based copolymer.
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Name
ammonium salt
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Synthesis routes and methods II

Procedure details

28.50 g of a 25% strength by weight solution of N-(methacryloxyethyl) imidazolidin-2-one in methyl methacrylate.
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Synthesis routes and methods III

Procedure details

The term "addition-polymerizable unsaturated compound" as used herein is intended to indicate compounds having at least one carbon-carbon double bond capable of taking an active part in the addition polymerization reaction. Examples of such compounds include those having at least one group selected from a vinyl group, a vinylidene group, a fumaroyl group and a maleoyl group. Specific examples of such compounds include unsaturated monocarboxylic acids such as acrylic acid and methacrylic acid; esters of acrylic acid or methacrylic acid having as an ester-forming group an alkyl group, a cycloalkyl group, a halogenated alkyl group, an alkoxyalkyl group, a hydroxyalkyl group, an aminoalkyl group, a tetrahydrofurfuryl group, an allyl group, a glycidyl group, a benzyl group or a phenoxy group; mono- or di-acrylates and mono- or di-methacrylates of alkylene glycols or polyoxyalkylene glycols (number average molecular weight: up to 2,000); polyacrylates and polymethacrylates such as trimethylopropane triacrylate, trimethylolpropane trimethacrylate, pentaerythritol tetraacrylate and pentaerythritol tetramethacrylate; unsaturated monocarboxylic acid amides such as acrylamide and methacrylamide; derivatives of acrylamide or methacrylamide such as N-alkyl- or N,N-dialkyl-acrylamides, N-alkyl- or N,N-dialkyl-methacrylamides, N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide, N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides, diacetone acrylamide, diacetone methacrylamide, N,N'-alkylenebisacrylamide and N,N'-alkylenebismethacrylamide; allyl compounds such as allyl alcohol, allyl isocianate, diallyl phthalate and triallyl cyanurate; unsaturated dicarboxylic acids and acid anhydrides such as maleic acid, maleic anhydride, fumaric acid and itaconic acid; monoesters and diesters of maleic acid, fumaric acid or itaconic acid having as an ester-forming group one or two groups selected from an alkyl group, a halogenated alkyl group and an alkoxy-alkyl group; acrylates and methacrylates of epoxy group-containing compounds obtained by esterifying acrylic acid or methacrylic acid with an epoxy group-containing compound which is obtained, for example, by the dehydrochlorination reaction of a polyhydric alcohol or a polyhydric phenol with epichlorohydrin; and other unsaturated compounds such as styrene, vinyltoluene, divinylbenzene, N-vinylcarbazole, and N-vinylpyrrolidone. Various resins and polymers may also be used as the addition-polymerizable unsaturated compound. Examples of such resins and polymers include unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid, such as maleic acid, fumaric acid or itaconic acid, and/or its anhydride, and at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane or penta-erythritol; unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid or its anhydride as mentioned above, at least one polyhydric alcohol as mentioned above, and at least one saturated dicarboxylic acid or its anhydride such as succinic acid, adipic acid, phthalic acid, isophthalic acid, phthalic anhydride, trimellitic acid or trimellitic acid anhydride; alkyd resins prepared by using at least one drying oil and/or at least one semidrying oil as a modifier for polyesters; unsaturated polyurethanes having addition-polymerizable unsaturated groups derived from at least one unsaturated mono- or di-carboxylic acid or its ester derivative or an unsaturated polyester as mentioned above and introduced thereinto by utilizing terminal isocyanate and/or hydroxyl groups of a urethane compound or polyurethane having urethane groups derived from at least one polyol having two or more hydroxyl groups and at least one polyisocyanate, for example, unsaturated polyurethanes which are prepared from (1) a polyurethane having terminal isocyanate and/or hydroxyl groups and prepared from at least one polyol such as a polyhydric alcohol as mentioned above, a polyester polyol or a polyether polyol and at least one polyisocyanate such as tolylene diisocyanate, diphenylmethane-4,4'-diisocyanate or hexamethylene diisocyanate and (2) at least one unsaturated mono- or di-carboxylic acid as mentioned above or its ester or polyester having active hydrogen atoms derived from hydroxyl (reactive with the terminal isocyanate) and/or carboxyl (reactive with both of the terminal isocyanate and the terminal hydroxyl) and/or amino groups (reactive with the terminal isocyanate), if any; polyisocyanate-modified unsaturated polyester obtained by linking two or more molecules of an unsaturated polyester as mentioned above with a polyisocyanate; polymers having, in its side chains, carbon-carbon double bonds capable of taking an active part in the addition polymerization reaction, for example, polymers obtained by reacting an unsaturated carboxylic acid or its anhydride with a polymer having hydroxyl groups such as polyvinyl alcohol or cellulose, polymers obtained by esterifying a polymer or a copolymer of acrylic acid or methacrylic acid having carboxyl groups with an unsaturated alcohol such as allyl alcohol, glycidyl acrylate or glycidyl methacrylate, a polymer obtained by reacting a copolymer containing maleic anhydride monomer units with allyl alcohol, a hydroxyalkyl acrylate and/or a hydroxy-alkyl methacrylate, and a polymers obtained by reacting a copolymer having glycidyl acrylate and/or glycidyl methacrylate monomer units with acrylic acid and/or methacrylic acid. Various oligomers may also be used as the addition-polymerizable unsaturated compound. Examples of such oligomers include oligomers of an ester-acrylate type obtained by the co-condensation of an esterification reaction system composed of a polycarboxylic acid or its anhydride and a polyhydric alcohol with acrylic acid and/or methacrylic acid and having a number average molecular weight of about 200 to about 5,000, said molecular weight being controlled by choosing an appropriate molar ratio of the raw materials, examples of said polycarboxylic acid or its anhydride being adipic acid, isophthalic acid, phthalic acid and phthalic anhydride, examples of said polyhydric alcohol being ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane and pentaerythritol. The above-enumerated addition-polymerizable unsaturated compounds may be used either alone or in combination. In the addition-polymerizable unsaturated compounds, by the alkyl is meant a straight chain or branched aliphatic hydrocarbon group having 1 to 20 carbon atoms, by the cycloalkyl a group having 5 to 26 carbon atoms and consisting of a 5- or 6-membered alicyclic ring unsubstituted or substituted with alkyl, and by the alkylene a straight or branched hydrocarbon group having 2 to 6 carbon atoms. The number average molecular weight of a resin or polymer is desired to be up to 1,000,000, preferably 1,000 to 200,000. For the measurement of a number average molecular weight, there is adopted a gel permeation chromatography (GPC) method using, as a standard sample, a polystyrene manufactured by Pressure Chemical Co., U.S.A. and as an apparatus, WATERS 200 manufactured by Japan-Waters Co., Japan.
[Compound]
Name
triacrylate
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monocarboxylic acid amides
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[Compound]
Name
N-alkyl- or N,N-dialkyl-acrylamides
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[Compound]
Name
N-alkyl- or N,N-dialkyl-methacrylamides
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[Compound]
Name
N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide
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[Compound]
Name
N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides
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Name
diacetone methacrylamide
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[Compound]
Name
N,N'-alkylenebisacrylamide
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[Compound]
Name
N,N'-alkylenebismethacrylamide
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Name
allyl
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triallyl cyanurate
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dicarboxylic acids
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[Compound]
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acid anhydrides
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maleic acid, maleic anhydride
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[Compound]
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di-acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
di-methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
alkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
polyoxyalkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
polyacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
polymethacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Itaconic acid
Reactant of Route 2
Itaconic acid
Reactant of Route 3
Itaconic acid
Reactant of Route 4
Itaconic acid
Reactant of Route 5
Itaconic acid
Reactant of Route 6
Itaconic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.